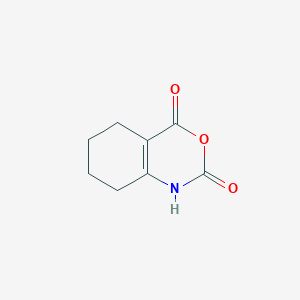

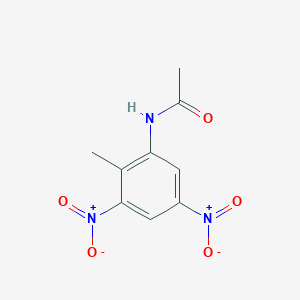

5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that is part of the benzoxazine family. This family of compounds is known for its diverse biological activities, including antimicrobial and antioxidant properties. The compound itself is not directly mentioned in the provided papers, but related compounds within the benzoxazine class are discussed, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related 1H-benzoxazine-2,4-diones is described as a facile one-step process starting from heterocyclic anhydrides and TMSA (trimethylsilyl azide). This method appears to be efficient, with yields ranging from 57 to 98% . Although the specific synthesis of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione is not detailed, the high yields suggest that the synthesis of similar compounds is likely to be successful using comparable methods.

Molecular Structure Analysis

The molecular structure of a related compound, a 6-(benzofuranylidene)tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivative, was confirmed by X-ray diffraction analysis . This technique is crucial for determining the precise arrangement of atoms within a molecule and can provide insights into the molecular structure of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione by analogy.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione. However, the unexpected formation of a derivative during the condensation reaction mentioned in the first paper suggests that benzoxazine derivatives can undergo complex reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The antimicrobial and antioxidant activities of benzoxazine derivatives are highlighted in the second paper . These properties are evaluated using various assays, including the broth microdilution method for antimicrobial activity and DPPH inactivation and ferric-reducing power assay for antioxidant activity. The novel compound 1H-pyrazino[2,3-][1,3]oxazine-2,4-dione 4c, a related benzoxazine, showed the highest antioxidant capacity among the compounds tested. This suggests that 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione may also possess similar properties, which could be of interest for further research and potential applications in pharmaceuticals or as dietary supplements.

Scientific Research Applications

Polymerization and Thermal Stability

- Thermal Decomposition and Polymerization : A study investigated the thermal decomposition of 5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione, revealing its potential in forming highly condensed cross-linked polymers with high thermal stability. This compound undergoes decomposition involving the loss of carbon dioxide and formation of cyclic aryl amides (Loughran, 1970).

Synthesis of Heterocyclic Compounds

- Formation of Pyrazoloquinazolinones : Another study focused on the reactions of this compound, leading to the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, highlighting its use in creating complex heterocyclic structures (Sircar, Capiris, & Kesten, 1981).

- Reactivity with Alkylidenephosphoranes : The reactivity of this compound with alkylidenephosphoranes was explored, leading to the synthesis of various heterocyclic compounds like quinolines and benzazepines (Kamel & Abdou, 2007).

Antimicrobial and Antioxidant Activities

- Evaluation of Antimicrobial and Antioxidant Activities : A research demonstrated the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and evaluated their antimicrobial activity against various pathogens, as well as their antioxidant properties (Sarmiento-Sánchez et al., 2014).

Structural Analysis and Chemical Properties

- Nuclear Quadrupole Resonance Study : The compound was also studied using nuclear quadrupole resonance, providing insights into its electronic structure and properties (Hiyama, Maruizumi, & Niki, 1979).

Application in Antimycobacterial Agents

- Synthesis of Antimycobacterial Compounds : Research has been conducted on synthesizing antimycobacterial agents using derivatives of this compound, demonstrating its potential in medical chemistry (Waisser et al., 2000).

Herbicidal Activity

- Herbicidal Properties : A study on the herbicidal activity of derivatives of this compound revealed its potential as a lead compound for developing effective herbicides (Huang et al., 2005).

properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-3,1-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMIIYLLPWLNMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-tetrahydro-2H-3,1-benzoxazine-2,4(1H)-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)